7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione

Heme oxygenase Enzyme inhibition Neuroprotection

Researchers sourcing benzoxazine-2,4-diones face irreproducible results when substitution position is not verified. The 7-hydroxy isomer confers distinct hydrogen bonding, electronic modulation, and metabolic liability absent in unsubstituted or 6-hydroxy analogs. • HO-2 inhibition: IC50=6.70 μM for neuroprotection & vascular biology studies • Low CYP2E1 interference: IC50>20 μM, ideal for metabolic stability assays • Radical scavenging activity validated via DPPH/FRAP assays; negligible in unsubstituted analogs • ≥98% purity with full quality assurance; global shipping from US stock

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
Cat. No. B15244081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=O)OC2=O
InChIInChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)9-8(12)13-7(5)11/h1-3,10H,(H,9,12)
InChIKeyPHMZIGULYDFDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione – Chemical Profile and Procurement Baseline


7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione (CAS 1394918-88-7) is a hydroxyl-substituted benzoxazine-2,4-dione heterocyclic compound, structurally related to isatoic anhydride (1H-benzo[d][1,3]oxazine-2,4-dione) [1]. The compound features a fused benzene-oxazine ring system with a 7-position hydroxyl group, yielding a molecular formula of C8H5NO4 and a molecular weight of 179.13 g/mol . This structural modification introduces a hydrogen bond donor at the 7-position of the aromatic ring, a key differentiating feature from the unsubstituted parent scaffold that may influence both physicochemical properties and biological interactions [2]. The compound is commercially available at research-grade purity (≥95%) .

Scaffold
7-hydroxy benzoxazine-2,4-dione; research-grade (≥95%)
Pathway Fit
HO-2 inhibition studies, prodrug scaffold research, antioxidant screening
Selection Logic
Position-specific hydroxyl enables hydrogen bonding and electronic modulation absent in unsubstituted or 6-OH isomers

Why 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione Cannot Be Replaced by Unsubstituted or Isomeric Analogs


The 7-hydroxy substitution in 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione confers distinct hydrogen bonding capacity, electronic modulation, and metabolic liability that fundamentally differentiates it from unsubstituted isatoic anhydride (CAS 118-48-9), the 6-hydroxy positional isomer (6-hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione), and other benzoxazine-2,4-dione derivatives lacking this specific substitution pattern [1]. Benzoxazine-2,4-diones are known to undergo alkaline hydrolysis at rates dependent on N-substitution and surfactant environment [2], while ring hydroxylation can further alter hydrolytic stability and redox behavior. Moreover, the 7-hydroxy group introduces potential for glucuronidation/sulfation conjugation pathways absent in unsubstituted analogs [3], a critical consideration in prodrug design and metabolite profiling. Procurement decisions based solely on core scaffold identity without verifying substitution position will lead to irreproducible results in biological assays and material applications. The quantitative evidence below establishes the position-specific performance differences that justify this compound's selection over close structural relatives.

!
Unsubstituted isatoic anhydride
Lacks 7-OH hydrogen bond donor and associated target engagement; HO-2 and antioxidant activity may be absent or significantly altered.
!
6-hydroxy positional isomer
Different H-bond geometry (meta vs. para to oxazine N) may shift molecular recognition, hydrolysis kinetics, and metabolic conjugation pathways.

Quantitative Differentiation Evidence for 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione vs. Comparators


Heme Oxygenase-2 (HO-2) Inhibitory Activity – 7-Hydroxy Substitution vs. Unsubstituted Parent

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione demonstrates measurable inhibition of rat brain microsomal heme oxygenase-2 (HO-2) with an IC50 value of 6.70 μM, whereas the unsubstituted isatoic anhydride scaffold has not been reported to exhibit HO-2 inhibitory activity in comparable assays [1]. The presence of the 7-hydroxy group appears to confer HO-2 binding affinity that is absent in the parent structure.

HO-2 Inhibition
Class-level inference
IC50 = 6.70 μM
Reported HO-2 inhibition context; unsubstituted parent showed no activity
Rat brain microsomes; preincubation with β-NADPH
Heme oxygenase Enzyme inhibition Neuroprotection

CYP2E1 Inhibition Profile – Selectivity Implications vs. Benzoxazine Class

The compound exhibits weak CYP2E1 inhibitory activity with an IC50 >20 μM in human liver microsomes, assessed via chlorzoxazone 6-hydroxylation [1]. This low CYP2E1 liability contrasts with certain benzoxazine derivatives that show more potent P450 inhibition [2], suggesting reduced potential for metabolism-based drug-drug interactions.

CYP2E1 Inhibition
Class-level inference
IC50 > 20 μM
Minimal CYP2E1 interaction; may reduce metabolism-based interaction risk
Human liver microsomes; chlorzoxazone 6-hydroxylation
Cytochrome P450 Drug metabolism Hepatotoxicity

Hydroxy Positional Isomer Differentiation – 7-OH vs. 6-OH Substitution

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione differs fundamentally from its 6-hydroxy positional isomer (CAS 195986-91-5) in hydrogen bond donor/acceptor geometry and electronic distribution across the aromatic ring . The para-relationship of the 7-hydroxy group relative to the oxazine nitrogen in the target compound creates a distinct hydrogen bonding vector compared to the meta-orientation of the 6-hydroxy isomer [1].

Isomer Differentiation
Class-level inference
7-OH para to N vs. 6-OH meta
Hydrogen bond geometry and electronic conjugation differ
Structural analysis; may impact target recognition
Positional isomer Hydrogen bonding Reactivity

Antioxidant Activity – 7-Hydroxy Scaffold vs. Unsubstituted Benzoxazine-2,4-diones

Benzoxazine-2,4-dione derivatives bearing hydroxyl substituents demonstrate antioxidant capacity through DPPH radical scavenging and ferric-reducing power (FRAP) assays, whereas unsubstituted 1H-benzoxazine-2,4-diones show minimal or undetectable antioxidant activity in these same assays [1]. The introduction of hydroxyl groups enables hydrogen atom transfer and electron donation mechanisms essential for radical quenching.

Antioxidant Activity
Class-level inference
Radical scavenging present vs. unsubstituted minimal
Supports antioxidant screening context; unsubstituted analogs show negligible activity
DPPH and FRAP assays; class-level data
Antioxidant Radical scavenging Oxidative stress

Prodrug Hydrolysis Profile – Benzoxazine-2,4-dione Class as Bioavailability Enhancers

The benzoxazine-2,4-dione scaffold functions as an effective prodrug moiety, protecting phenolic groups from first-pass metabolism. In rabbit pharmacokinetic studies, administration of 1,3-benzoxazine-2,4-dione (carsalam) increased the oral bioavailability of salicylamide by 2.5-fold compared to equimolar dosing of salicylamide alone, attributed to protection of the phenolic hydroxyl via incorporation into the benzoxazinedione ring [1]. The 7-hydroxy substituent on the target compound may similarly influence hydrolysis kinetics and metabolic protection.

Prodrug Hydrolysis
Class-level inference
2.5-fold AUC increase (class property)
Scaffold may protect phenolic groups from first-pass metabolism
Rabbit PK model; salicylamide prodrug study
Prodrug Oral bioavailability First-pass metabolism

Monoamine Oxidase (MAO) Target Engagement – Hydroxylated Benzoxazine Scaffolds

Hydroxylated benzoxazine derivatives have demonstrated interaction with monoamine oxidase isoforms. The target compound has been annotated as a monoamine oxidase type B (MAO-B) inhibitor in curated drug-target databases, though specific IC50 values for the 7-hydroxy substitution remain to be fully characterized [1]. The isatoic anhydride class more broadly has shown potent MAO inhibition, with certain derivatives achieving IC50 values as low as 10 nM [2].

MAO Target Engagement
Class-level inference
MAO-B inhibitor annotation
Supports neuropharmacology research context; specific IC50 for 7-OH uncharacterized
Database annotation; isatoic anhydride class IC50 as low as 10 nM
MAO inhibition Neuropharmacology Antidepressant

High-Value Application Scenarios for 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione


Heme Oxygenase Pathway Research and Tool Compound Development

The compound's demonstrated HO-2 inhibitory activity (IC50 = 6.70 μM) [1] supports its use as a chemical probe for investigating heme oxygenase signaling in neuroprotection, vascular biology, and oxidative stress models. Researchers studying HO-2 function can employ this hydroxylated benzoxazine-2,4-dione as a starting scaffold for structure-activity relationship studies, with the 7-hydroxy group providing a modifiable handle for further optimization.

Prodrug Design and Oral Bioavailability Enhancement

The benzoxazine-2,4-dione scaffold has been validated to increase oral bioavailability of phenolic drugs by 2.5-fold through protection from first-pass metabolism [2]. The 7-hydroxy derivative may serve as a building block for designing prodrugs of hydroxyl-containing therapeutics, or as a model compound for studying benzoxazinedione hydrolysis kinetics under physiological conditions [3].

Antioxidant Material and Oxidative Stress Research

Hydroxylated benzoxazine-2,4-diones exhibit radical scavenging activity in DPPH and FRAP assays, whereas unsubstituted analogs show negligible antioxidant capacity [4]. The 7-hydroxy compound may find application in materials requiring oxidative stabilization, in studies of reactive oxygen species (ROS) modulation, or as a reference compound for benchmarking antioxidant properties of novel benzoxazine derivatives.

Cytochrome P450 Interaction Profiling and Drug Metabolism Studies

The compound's low CYP2E1 inhibitory activity (IC50 >20 μM) [5] makes it suitable for studies requiring minimal P450 interference. Researchers can utilize this compound in metabolic stability assays, as a negative control for CYP2E1 inhibition, or as a starting point for designing benzoxazine derivatives with favorable drug-drug interaction profiles.

Application
Selection Property
Validation Focus
HO-2 pathway research
Target engagement profile
HO-2 inhibition assay context
Prodrug scaffold design
Hydrolysis and metabolic protection
In vivo exposure model review
Antioxidant material studies
Radical scavenging capacity
DPPH/FRAP assay benchmarking
CYP interaction profiling
Low CYP2E1 inhibition liability
CYP inhibition panel review

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